D-Pantothenate Sodium

説明

Historical Perspectives on Pantothenate Discovery and Characterization

The recognition and characterization of pantothenate as an essential micronutrient unfolded over several decades. Roger J. Williams is widely credited with the discovery, characterization, and synthesis of pantothenic acid. nih.gov He first identified its essential nature for yeast growth in 1933. guidetopharmacology.orgmpg.de Earlier, in 1931, pantothenate was detected as a crucial micronutrient for humans. uni.lu The pure form of the molecule was successfully isolated in 1939, with its complete synthesis achieved by 1940. uni.lu

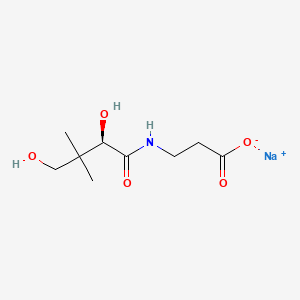

Chemically, pantothenic acid was characterized as an amide formed between pantoic acid (specifically, 2,4-dihydroxy-3,3-dimethyl butyrate) and β-alanine. guidetopharmacology.orguni.lunih.gov This distinct chemical structure led to its classification as vitamin B5 within the B-vitamin complex. guidetopharmacology.orguni.lu

The Central Role of Pantothenate as a Precursor for Coenzyme A (CoA) and Acyl Carrier Protein (ACP) in Biological Systems

Pantothenate holds a central position in cellular metabolism primarily due to its indispensable role as a precursor for the biosynthesis of two critical cofactors: Coenzyme A (CoA) and the 4'-phosphopantetheine (B1211885) prosthetic group of Acyl Carrier Protein (ACP). guidetopharmacology.orgwikipedia.orgresearchgate.neteragene.commims.com

Biosynthesis of Coenzyme A (CoA)

The synthesis of Coenzyme A from pantothenate is a conserved five-step enzymatic pathway that is fundamental to all living organisms. guidetopharmacology.orgresearchgate.netnih.govnih.govuni.lunih.gov This intricate process necessitates pantothenic acid, cysteine, and four molecules of adenosine (B11128) triphosphate (ATP). guidetopharmacology.orgnih.gov The pathway is tightly regulated, with Coenzyme A itself acting as a competitive inhibitor of pantothenate kinase, the enzyme catalyzing the initial, committed step. guidetopharmacology.orgnih.gov

The key steps in CoA biosynthesis are summarized below:

| Step | Reactant(s) | Enzyme | Product(s) | Energy Input |

| 1 | Pantothenate | Pantothenate kinase (PanK) | 4′-Phosphopantothenate | ATP |

| 2 | 4′-Phosphopantothenate, Cysteine | Phosphopantothenoylcysteine synthetase (PPCS) | 4'-Phospho-N-pantothenoylcysteine (PPC) | ATP hydrolysis |

| 3 | PPC | Phosphopantothenoylcysteine decarboxylase (PPCDC) | 4′-Phosphopantetheine | Decarboxylation |

| 4 | 4′-Phosphopantetheine | Phosphopantetheine adenylyl transferase (PPAT) | Dephospho-CoA | ATP (AMPylation) |

| 5 | Dephospho-CoA | Dephosphocoenzyme A kinase (DPCK) | Coenzyme A (CoA) | ATP |

Note: In mammals, the final two steps (4 and 5) are catalyzed by a bifunctional enzyme known as CoA synthase (COASY). nih.gov

Functions of Coenzyme A

Coenzyme A is an indispensable cofactor involved in a vast array of biochemical reactions that are vital for sustaining life. guidetopharmacology.orgresearchgate.neteragene.comuni.lunih.gov Its primary function revolves around the activation and transfer of acyl groups, which it achieves through the formation of high-energy thioester linkages with carboxylic acids. nih.govnih.govuni.lunih.gov

Key metabolic roles of Coenzyme A include:

Fatty Acid Metabolism: CoA plays a crucial role in both the synthesis and oxidation (degradation) of fatty acids. researchgate.netmims.comnih.govuni.lu Acyl-CoA molecules are essential intermediates in these processes. nih.gov

Citric Acid Cycle (TCA Cycle): Acetyl-CoA, formed from the oxidation of pyruvate (B1213749) (derived from carbohydrates), amino acid metabolism, and fatty acid beta-oxidation, serves as the primary input into the tricarboxylic acid cycle, the body's central catabolic pathway for energy generation. wikidata.orgresearchgate.netnih.govuni.lu CoA is also involved in the conversion of α-ketoglutarate to succinyl-CoA within the cycle. guidetopharmacology.org

Acylation and Acetylation: CoA is critical for various acylation and acetylation reactions, which are involved in signal transduction, post-translational modification of proteins, and the regulation of numerous enzyme functions. guidetopharmacology.orgwikidata.orguni.lu

Biosynthesis of Other Molecules: CoA derivatives are essential for the synthesis of vital compounds such as cholesterol, steroid hormones, vitamins A and D, the neurotransmitter acetylcholine, melatonin, and heme (a component of hemoglobin). uni.lu

Role in Acyl Carrier Protein (ACP)

Beyond its direct role as Coenzyme A, pantothenate is also integral to the function of Acyl Carrier Protein (ACP). ACP is a small protein that serves as a central cofactor in fatty acid synthesis. wikipedia.org Its biological activity is dependent on the covalent attachment of a 4′-phosphopantetheine prosthetic group, which is derived directly from Coenzyme A. wikipedia.orguni.lunih.gov

The activation of ACP occurs when the 4′-phosphopantetheine moiety is transferred from CoA to a conserved serine residue within the apo-ACP (inactive form) by an enzyme known as acyl carrier protein synthase (ACPS) or phosphopantetheinyl transferase, converting it into its active holo-ACP form. wikipedia.orguni.lunih.gov

Once activated, ACP functions as a flexible arm, covalently binding all fatty acyl intermediates via its terminal sulfhydryl group of the phosphopantetheine linker. wikipedia.orguni.lu This flexible arm then shuttles the growing fatty acid chain between the different catalytic sites of the fatty acid synthase (FAS) complex, facilitating the sequential elongation steps of fatty acid biosynthesis. uni.lu ACP also plays a role in the synthesis of other secondary metabolites, including polyketides and non-ribosomal peptides. wikipedia.orgresearchgate.netnih.gov The hydrophobic cavity within ACP sequesters these growing metabolites, protecting them from non-selective reactions.

特性

Key on ui mechanism of action |

... To test the functional effect of pantothenate on dermal fibroblasts, cells were cultured and in vitro proliferation tests were performed using a standardized scratch test procedure. For all three donors analyzed, a strong stimulatory effect of pantothenate at a concentration of 20 ug/mL on the proliferation of cultivated dermal fibroblasts was observed. To study the molecular mechanisms resulting in the proliferative effect of pantothenate, gene expression was analyzed in dermal fibroblasts cultivated with 20 ug/mL of pantothenate compared with untreated cells using the GeneChip Human Exon 1.0 ST Array. A number of significantly regulated genes were identified including genes coding for interleukin (IL)-6, IL-8, Id1, HMOX-1, HspB7, CYP1B1 and MARCH-II. Regulation of these genes was subsequently verified by quantitative real-time polymerase chain reaction analysis. Induction of HMOX-1 expression by pantothenol and pantothenic acid in dermal cells was confirmed on the protein level using immunoblots. Functional studies revealed the enhanced suppression of free radical formation in skin fibroblasts cultured with panthenol. In conclusion, these studies provided new insight in the molecular mechanisms linked to the stimulatory effect of pantothenate and panthenol on the proliferation of dermal fibroblasts. /Calcium pantotenate/ |

|---|---|

CAS番号 |

867-81-2 |

分子式 |

C9H17NNaO5 |

分子量 |

242.22 g/mol |

IUPAC名 |

sodium 3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |

InChI |

InChI=1S/C9H17NO5.Na/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/t7-;/m0./s1 |

InChIキー |

UZJUAHVVGIIUPT-FJXQXJEOSA-N |

異性体SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)O)O.[Na] |

正規SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Na+] |

外観 |

Solid powder |

melting_point |

171-178 °C |

他のCAS番号 |

867-81-2 |

物理的記述 |

Highly hygroscopic solid; [Merck Index] |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Sodium D-Pantothenate; Sodium D Pantothenate; |

製品の起源 |

United States |

Biosynthetic Pathways and Metabolic Interconversions of Pantothenate

De Novo Pantothenate Biosynthesis in Prokaryotic and Eukaryotic Microorganisms

The de novo biosynthesis of pantothenate involves a series of enzymatic steps, primarily characterized in prokaryotic organisms like Escherichia coli and Salmonella enterica. This pathway typically proceeds through two converging branches to produce the precursors β-alanine and pantoate, which are then condensed to form pantothenate. nih.govoup.comasm.orgasm.org

β-Alanine Synthesis: Aspartate-1-Decarboxylase (panD Gene Product)

The synthesis of β-alanine, one of the two key precursors for pantothenate, is catalyzed by the enzyme aspartate-1-decarboxylase (ADC), encoded by the panD gene. nih.govoup.comgoogle.comuniprot.orgebi.ac.uktandfonline.comresearchgate.netuniprot.org This enzyme facilitates the pyruvoyl-dependent decarboxylation of L-aspartate to yield β-alanine and carbon dioxide. uniprot.orgebi.ac.uktandfonline.comuniprot.org Aspartate-1-decarboxylase is initially synthesized as an inactive pro-protein, which then undergoes autocatalytic cleavage to form active subunits containing a pyruvoyl group essential for catalysis. ebi.ac.ukresearchgate.net The activity of this enzyme can be influenced by various inhibitors, including hydroxylamine (B1172632) and D-cycloserine. uniprot.org

Table 1: Characteristics of Aspartate-1-Decarboxylase (PanD) from Escherichia coli

| Characteristic | Value | Source |

| Optimal pH | ~7.5 | uniprot.org |

| Optimal Temperature | 55 °C | uniprot.org |

| KM (L-aspartate) | 80 µM (at pH 6.8, 37 °C); 160 µM (at pH 7.5) | uniprot.org |

Pantoate Synthesis: Ketopantoate Hydroxymethyltransferase (panB Gene Product) and Ketopantoate Reductase (panE Gene Product)

The other branch of pantothenate biosynthesis leads to the formation of pantoate through a two-step process. The first step involves ketopantoate hydroxymethyltransferase (KPHMT), encoded by the panB gene. nih.govasm.orgasm.orggoogle.comfrontiersin.orguniprot.orggoogle.com This enzyme catalyzes the transfer of a hydroxymethyl group from N5,N10-methylene tetrahydrofolate to α-ketoisovalerate, an intermediate in branched-chain amino acid biosynthesis, to form ketopantoate. nih.govoup.comuniprot.orgplos.org This reaction is reversible and can be inhibited by compounds such as isovalerate and valine. uniprot.org

Table 2: Characteristics of Ketopantoate Hydroxymethyltransferase (PanB) from Escherichia coli

| Characteristic | Value | Source |

| Optimal pH | 7.0–7.6 | uniprot.org |

| Optimal Temperature | 70–80 °C | uniprot.org |

Subsequently, ketopantoate reductase (KPR), encoded by the panE gene, reduces ketopantoate to D-pantoate. nih.govoup.comasm.orgasm.orggoogle.comfrontiersin.orgnih.govnih.govebi.ac.uk This enzyme typically utilizes NADPH as a reductant. nih.govebi.ac.uk In some organisms, the acetohydroxyacid isomerase (IlvC) can also function as a ketopantoate reductase, albeit less efficiently than PanE, providing a partial redundancy in this step. asm.orgnih.govnih.govd-nb.info

Pantothenate Formation: Pantothenate Synthetase (panC Gene Product)

The final step in de novo pantothenate biosynthesis is the ATP-dependent condensation of β-alanine and D-pantoate to form pantothenate. nih.govasm.orggoogle.comfrontiersin.orgucla.eduresearchgate.netpsu.eduoup.com This reaction is catalyzed by pantothenate synthetase (PS), the product of the panC gene. nih.govasm.orggoogle.comfrontiersin.orgucla.eduresearchgate.netpsu.edu The mechanism involves two sequential steps: first, the activation of pantoate's carboxylic acid through adenylylation, forming a pantoyl adenylate intermediate, and then the nucleophilic attack on this activated carbonyl by β-alanine. nih.govfrontiersin.orgucla.edupsu.edu The enzyme from Mycobacterium tuberculosis and other organisms has been characterized as a dimer in solution. researchgate.net

Comparative Analysis of Pantothenate Biosynthesis Pathways Across Diverse Organisms

The capacity for de novo pantothenate biosynthesis varies significantly across different life forms. Animals, including humans, lack the ability to synthesize pantothenate and must acquire it from their diet. oup.complos.orgoup.comcaldic.comrug.nl In contrast, most bacteria, fungi, and plants possess the complete enzymatic machinery for de novo synthesis of pantothenate. oup.complos.orgnih.govpsu.eduoup.comcaldic.comrug.nl

In bacteria, the pathway is generally well-conserved, as seen in model organisms like Escherichia coli and Salmonella enterica. nih.govoup.comasm.orgasm.orgnih.govoup.com However, some pathogenic bacteria have lost the ability for de novo synthesis and instead rely on salvaging exogenous pantothenate from their environment. oup.comoup.com

Comparative genomic and phylogenetic analyses suggest that the enzymes involved in pantothenate biosynthesis evolved through a "patchwork mechanism," with activities recruited separately from diverse protein families. nih.govoup.com For instance, archaea have shown independent recruitment of enzymes for phosphopantothenate synthesis, distinct from bacterial and eukaryotic counterparts. oup.comoup.com Eukaryotes, on the other hand, are believed to have inherited their genes for pantothenate synthesis from bacteria. oup.com

Variations in the pathway exist; for example, some Francisella species utilize a novel ketopantoate reductase, PanG, which is functionally distinct from the canonical PanE and IlvC found in E. coli. asm.orgnih.gov Another example is the obligate endosymbiont Buchnera, which exhibits a fragmented pantothenate biosynthesis pathway, relying on its host (aphids) for β-alanine supply and utilizing a substrate-ambiguous enzyme, IlvC, to functionally replace PanE. d-nb.info The distribution of pantothenate biosynthesis pathways among human gut microbes is also diverse, with some containing complete pathways and others lacking de novo synthesis capabilities, suggesting inter-organismal cooperation in B-vitamin supply. frontiersin.org

Coenzyme A (CoA) Biosynthesis from Pantothenate

Once synthesized or acquired, pantothenate serves as the initial substrate for the universal biosynthesis pathway of coenzyme A (CoA). This pathway comprises five enzymatic steps, which are largely conserved across prokaryotic and eukaryotic cells. nih.govoup.complos.orgrug.nlfrontiersin.org

Phosphorylation of Pantothenate: Pantothenate Kinase (PanK/coaA) as the Initial Step

The first and often rate-limiting step in CoA biosynthesis is the phosphorylation of pantothenate to 4′-phosphopantothenate. nih.govnih.govoup.comfrontiersin.orgwikipedia.orgnih.govasm.orgbiorxiv.org This crucial reaction is catalyzed by the enzyme pantothenate kinase (PanK), also known as CoaA. nih.govnih.govoup.comfrontiersin.orgplos.orgoup.comcaldic.comrug.nlfrontiersin.orgwikipedia.orgnih.govasm.orgbiorxiv.org The reaction is ATP-dependent, meaning it consumes a molecule of adenosine (B11128) triphosphate (ATP) to add a phosphate (B84403) group to pantothenate. wikipedia.orgnih.gov

PanK is a key regulatory enzyme in the CoA biosynthetic pathway, with its activity being tightly controlled, primarily through feedback inhibition by CoA and its thioesters (e.g., acetyl-CoA, malonyl-CoA). nih.govnih.govwikipedia.orgnih.gov This feedback mechanism ensures that intracellular CoA concentrations are maintained at appropriate levels. wikipedia.org

Three distinct types of PanK have been identified based on sequence analysis and kinetic properties: PanK-I (found in many bacteria, exemplified by E. coli CoaA), PanK-II (predominantly in eukaryotes but also in some bacteria like Staphylococci), and PanK-III (also known as CoaX, found in various bacteria, including many pathogenic species). oup.comrug.nlwikipedia.orgnih.govasm.org These types can differ in their structural folds and their susceptibility to feedback inhibition by CoA. For instance, PanK-III is noted for its lack of inhibition by CoA or its thioesters, unlike PanK-I and PanK-II. nih.gov In humans, multiple PanK isoforms are expressed from four genes (PANK1, PANK2, PANK3, PANK4). rug.nlwikipedia.orgbiorxiv.org

Table 3: Key Enzymes and Products in Pantothenate and Coenzyme A Biosynthesis

| Enzyme/Product Name | Gene Product (if applicable) | Function/Role |

| Aspartate-1-Decarboxylase | PanD | Catalyzes the decarboxylation of L-aspartate to β-alanine. nih.govoup.comgoogle.comuniprot.orgebi.ac.uktandfonline.comresearchgate.netuniprot.org |

| Ketopantoate Hydroxymethyltransferase | PanB | Converts α-ketoisovalerate to ketopantoate using N5,N10-methylene tetrahydrofolate. nih.govoup.comasm.orgasm.orggoogle.comfrontiersin.orguniprot.orggoogle.com |

| Ketopantoate Reductase | PanE (or IlvC, PanG) | Reduces ketopantoate to pantoate, typically using NADPH. nih.govoup.comasm.orgasm.orggoogle.comfrontiersin.orgnih.govnih.govebi.ac.ukd-nb.info |

| Pantothenate Synthetase | PanC | Catalyzes the ATP-dependent condensation of β-alanine and pantoate to form pantothenate. nih.govasm.orggoogle.comfrontiersin.orgucla.eduresearchgate.netpsu.eduoup.com |

| Pantothenate Kinase | PanK (CoaA) | Catalyzes the ATP-dependent phosphorylation of pantothenate to 4′-phosphopantothenate, the first and often rate-limiting step in CoA biosynthesis. nih.govnih.govoup.comfrontiersin.orgplos.orgoup.comcaldic.comrug.nlfrontiersin.orgwikipedia.orgnih.govasm.orgbiorxiv.org |

Molecular Mechanisms of Pantothenate Transport and Cellular Uptake

Sodium-Dependent Multivitamin Transporter (SMVT) Systems

The Sodium-Dependent Multivitamin Transporter (SMVT), encoded by the SLC5A6 gene in humans, is a pivotal carrier system responsible for the cellular uptake of pantothenate in mammals. SMVT belongs to the Solute:Sodium Symporter (SSS) family of membrane proteins. uniprot.orgcreative-biolabs.comudel.edu This transporter mediates the sodium-dependent uptake of several water-soluble vitamins, including pantothenic acid (vitamin B5), biotin (B1667282) (vitamin H/B7), and α-lipoic acid, as well as iodide. uniprot.orgcreative-biolabs.comflybase.orgdsmz.deorigene.comnih.gov

SMVT functions as an electrogenic symporter, meaning it co-transports its substrates along with sodium ions across the plasma membrane. udel.eduflybase.orgdsmz.debmrb.iouniprot.org The driving force for this uptake is the electrochemical gradient of sodium ions. udel.eduflybase.orguniprot.org Studies have shown a typical stoichiometry of 2 sodium ions co-transported per substrate molecule (e.g., pantothenate or biotin), leading to the transfer of a net positive charge across the membrane during each transport cycle. flybase.orgdsmz.deuniprot.org

SMVT is widely distributed throughout the body, with significant expression observed in various tissues and organs, including the small and large intestines, kidney, liver, heart, brain (where it facilitates transport across the blood-brain barrier), placenta, lungs, cornea, and retina. uniprot.orgcreative-biolabs.comudel.edudsmz.deorigene.comfishersci.cainvivochem.comnih.govnih.govgenecards.orgnih.gov The broad expression pattern underscores its importance in maintaining systemic pantothenate homeostasis. The transport mediated by SMVT is competitive, implying that a high concentration of one substrate can inhibit the uptake of other substrates. creative-biolabs.comexpasy.org The structural similarities among pantothenate, biotin, and lipoate suggest that a single carrier-mediated system, SMVT, facilitates their uptake. dsmz.deinvivochem.com

Characterization of Pantothenate Permeases in Microbial Systems (e.g., PanF in Escherichia coli)

In microbial systems, particularly in bacteria like Escherichia coli, pantothenate uptake is facilitated by specific permeases. The panF gene product, known as pantothenate permease or PanF, is a well-characterized example of such a transporter. uniprot.orgdsmz.deorigene.comnih.govfishersci.cainvivochem.comnih.gov PanF is an integral membrane protein predicted to possess 12 transmembrane domains, structurally resembling other cation-dependent symporters. flybase.orgdsmz.deorigene.comfishersci.ca

Similar to mammalian SMVT, PanF in E. coli operates as a high-affinity, sodium-coupled symporter, utilizing the electrochemical gradient across the membrane to drive pantothenate uptake. uniprot.orgcreative-biolabs.comflybase.orgnih.govinvivochem.com While E. coli has the metabolic machinery for de novo pantothenate biosynthesis, the presence of the PanF system allows the bacterium to efficiently utilize exogenous pantothenate, rendering its internal biosynthesis pathway non-essential under certain conditions. uniprot.orgflybase.org Mutants lacking a functional panF gene exhibit a complete inability to utilize extracellular pantothenate for growth. bmrb.ionih.gov Although PanF primarily mediates pantothenate influx, studies indicate the existence of a separate efflux system, as panF mutants can still export pantothenate. flybase.orgnih.gov Overexpression of PanF can lead to increased pantothenate uptake and elevated intracellular concentrations; however, this does not necessarily translate to a significant increase in CoA levels, suggesting that pantothenate kinase activity serves as the primary regulatory point for CoA biosynthesis. flybase.orgfishersci.ca

Kinetic Characterization of Pantothenate Transport Mechanisms

Kinetic studies provide crucial insights into the efficiency and affinity of pantothenate transport systems. The Michaelis-Menten constant (K_m or K_t) and maximum velocity (V_max) are key parameters used to characterize these transporters.

Table 1: Kinetic Parameters of Human Sodium-Dependent Multivitamin Transporter (hSMVT)

| Substrate | K_m / K_t (µM) | V_max (pmol/min/mg protein or other units) | Na+:Substrate Stoichiometry | Notes/Cell Type | Source |

| Pantothenate | ~2 | Not specified | 2:1 | Human SMVT | invivochem.com |

| Pantothenate | 4.9 ± 1.1 | Not specified | Not specified | Rat placental SMVT expressed in HeLa cells | nih.gov |

| Biotin | ~5 | Not specified | 2:1 | Human SMVT | invivochem.com |

| Biotin | 15.1 ± 1.2 | Not specified | Not specified | Rat placental SMVT expressed in HeLa cells | nih.gov |

| Biotin | 138.25 | 38.84 pmol/min/mg protein | Not specified | Human Retinal Pigmented Epithelial cells (ARPE-19) | expasy.org |

Note: K_i for lipoate inhibiting pantothenate/biotin transport via rat SMVT was approximately 5 µM. nih.gov

Table 2: Kinetic Parameters of Escherichia coli Pantothenate Permease (PanF)

| Substrate | K_m / K_t (µM) | V_max (pmol/min/10^8 cells or other units) | Na+ K_t (mM) | Notes/Cell Type | Source |

| Pantothenate | 0.4 | 1.6 pmol/min/10^8 cells (45 pmol/min/mg dry weight) | 0.8 | E. coli | uniprot.orgcreative-biolabs.comflybase.orgorigene.comnih.govuniprot.org |

These kinetic data highlight the high affinity of both mammalian SMVT and bacterial PanF for pantothenate, enabling efficient uptake even at low extracellular concentrations. The sodium dependency underscores the energy-driven nature of these transport processes, crucial for maintaining intracellular pantothenate levels.

Compound Names and PubChem CIDs / Protein Identifiers

| Name | Type | Identifier |

| Sodium pantothenate | Chemical | PubChem CID: 23679004 |

| Pantothenate | Chemical | PubChem CID: 5191579 |

| Sodium-Dependent Multivitamin Transporter (SMVT) | Protein | Gene: SLC5A6 (human), UniProt ID: Q9Y289 |

| PanF | Protein | Gene: panF (Escherichia coli), UniProt ID: P16256 |

| Escherichia coli | Organism | N/A |

Regulation of Intracellular Pantothenate and Coenzyme a Homeostasis

Feedback Inhibition of Pantothenate Kinase by CoA and Acyl-CoAs

The initial and rate-limiting step in the universal CoA biosynthetic pathway is the phosphorylation of pantothenate to 4'-phosphopantothenate, a reaction catalyzed by the enzyme pantothenate kinase (PanK, also known as CoaA). asm.orgnih.govwikipedia.orgoup.com This critical enzymatic step is subject to stringent feedback inhibition by the end-products of the pathway: CoA and its thioester derivatives, such as acetyl-CoA and malonyl-CoA. asm.orgnih.govwikipedia.orgnih.govresearchgate.net

The inhibitory mechanism typically involves CoA and acyl-CoAs competitively binding to the ATP-binding site of PanK, thereby preventing the binding of ATP, which is a necessary substrate for the phosphorylation reaction. asm.orgwikipedia.orgnih.gov This allosteric regulation ensures that CoA synthesis is downregulated when intracellular CoA levels are sufficient.

Different isoforms of pantothenate kinase exist in eukaryotes, each exhibiting distinct sensitivities to inhibition by acyl-CoAs. For instance, in humans, PanK2 is highly sensitive to inhibition by acetyl-CoA, with an IC50 value around 0.1 μM, while PanK1β shows less sensitivity, with an IC50 value of approximately 5 μM. wikipedia.orgnih.gov This differential sensitivity contributes to the fine-tuning of CoA levels in various cellular compartments.

Table 1: Inhibition of Human PanK Isoforms by Acetyl-CoA wikipedia.orgnih.gov

| PanK Isoform | IC50 for Acetyl-CoA (approx.) |

| PanK1β | 5 μM |

| PanK2 | 0.1 μM |

Beyond direct inhibition, some acyl-carnitines, such as palmitoyl-carnitine, can act as activators of PanK2 and reverse the inhibition caused by acetyl-CoA. wikipedia.orgnih.govpnas.org This is particularly relevant in mitochondria, where PanK2 is localized, suggesting a regulatory link between CoA biosynthesis and fatty acid metabolism. pnas.org The binding of these ligands induces significant conformational changes in the dimeric PanK enzyme, switching it between active (closed, ATP-bound) and inactive (open, acetyl-CoA-bound) states, demonstrating a sophisticated allosteric control mechanism. nih.gov In prokaryotes, Type I PanK (e.g., Escherichia coli CoaA) is generally inhibited by CoA and acyl-CoAs, while Type II PanK (e.g., from Staphylococcus aureus) can be refractory to this feedback. asm.orgresearchgate.net

Genetic Regulation of Pantothenate and CoA Biosynthesis Genes (e.g., coaA, panB)

The genetic regulation of genes involved in pantothenate and CoA biosynthesis plays a role in maintaining cellular homeostasis. The coaA gene encodes pantothenate kinase, the initial enzyme in the CoA pathway. asm.orgnih.govoup.com Overexpression of coaA has been shown to increase the intracellular CoA pool, highlighting the importance of gene expression levels in controlling CoA availability. researchgate.netresearchgate.net

The presence of multiple copies of pantothenate biosynthesis pathway genes in some bacterial species, acquired through horizontal and vertical gene transfer, further suggests an evolutionary adaptation to enhance the production capacity of these essential cofactors. researchgate.net

Influence of Extracellular Pantothenate Supply on Cellular CoA Pool Levels

Pantothenate is an indispensable precursor for CoA synthesis in many organisms, particularly in animals, which cannot synthesize it de novo and must acquire it through their diet. asm.orgasm.orgnih.gov The availability of extracellular pantothenate directly impacts the cellular CoA pool.

Pantothenate cannot passively diffuse across cell membranes, necessitating the presence of specific transporter proteins to facilitate its uptake into the cell. mdpi.com In Escherichia coli, a sodium-dependent permease encoded by the panF gene is responsible for the active uptake of pantothenate, providing an alternative route to intracellular pantothenate. nih.gov The collective influence of extracellular pantothenate supply and the intracellular expression level of pantothenate kinase are critical determinants of cellular CoA concentrations. nih.gov

Studies have demonstrated that supplementing the culture medium with pantothenate can significantly enhance the accumulation of CoA-derived products within cells. researchgate.net Furthermore, extracellular CoA itself can be recycled; it is degraded into pantetheine, which is then further hydrolyzed by pantetheinases into pantothenate and cysteamine. This released pantothenate then becomes available for cellular uptake and de novo CoA synthesis, establishing a recycling loop that ensures a continuous supply of this vital precursor. nih.govmdpi.com

Transcriptional and Post-Translational Control Mechanisms

The regulation of intracellular pantothenate and CoA homeostasis involves both transcriptional and post-translational control mechanisms, working in concert to maintain metabolic balance.

Transcriptional Control: While allosteric feedback inhibition of PanK is a primary regulatory point, transcriptional control also contributes. The observed increase in pantothenate production due to mutations in the panB gene promoter leading to increased transcription exemplifies a transcriptional mechanism influencing precursor availability. asm.org Similarly, the ability of organisms to overexpress genes like coaA and panB to augment CoA or pantothenate levels implies that the regulation of gene expression is an underlying control mechanism. researchgate.netresearchgate.netasm.orgresearchgate.net

Post-Translational Control: This level of regulation primarily involves direct modification or modulation of protein activity.

Allosteric Regulation: The most prominent post-translational control is the feedback inhibition of pantothenate kinase by CoA and acyl-CoAs. This allosteric mechanism involves the binding of these end-products to the enzyme, inducing conformational changes that reduce its catalytic activity. asm.orgnih.govwikipedia.orgnih.govresearchgate.net

Modulation by Other Metabolites: The activation of PanK2 by long-chain acyl-carnitines, which can reverse acetyl-CoA inhibition, is another crucial post-translational regulatory event. This mechanism ensures that CoA synthesis can be upregulated in response to increased mitochondrial demand for the cofactor, particularly to support processes like beta-oxidation. wikipedia.orgnih.govpnas.org

Subcellular Localization: The existence of multiple PanK isoforms (PanK1α, PanK1β, PanK2, PanK3) with distinct regulatory properties and their localization to different subcellular compartments (cytosol, mitochondria, nucleus) allows them to function as metabolic sensors. This strategic positioning enables them to adjust the rate of CoA synthesis precisely according to the specific metabolic state and demands of each compartment. nih.gov

Proteolytic Processing: In humans, the mature form of mitochondrial PanK2 undergoes sequential cleavage by mitochondrial processing peptidases. This proteolytic processing is a form of post-translational modification essential for the enzyme's proper function and localization. pnas.org

Functional Roles of Coenzyme a and Acyl Carrier Protein in Intermediary Metabolism

Central Role in Energy Metabolism: Tricarboxylic Acid (TCA) Cycle and Oxidative Phosphorylation

Coenzyme A plays a pivotal role in cellular energy metabolism, particularly as acetyl-CoA, the primary input into the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle. patsnap.comwikipedia.orgwikipedia.orgwikipedia.org This cycle is the body's main catabolic pathway, essential for breaking down carbohydrates, amino acids, and lipids for fuel. wikipedia.orgwikipedia.org

Entry into TCA Cycle: Pyruvate (B1213749), a product of glycolysis (carbohydrate breakdown), is decarboxylated to form acetyl-CoA by the pyruvate dehydrogenase complex, which then enters the TCA cycle. teachmephysiology.comlibretexts.orglumenlearning.com Acetyl-CoA combines with oxaloacetate to form citrate, initiating the cycle. wikipedia.orglibretexts.orglumenlearning.com

ATP and Electron Carrier Production: Within the TCA cycle, the acetyl group from acetyl-CoA is oxidized to carbon dioxide and water, with the released energy captured in the form of ATP, NADH, and FADH2. wikipedia.orgwikipedia.orgteachmephysiology.comradiopaedia.org For each acetyl-CoA molecule entering the cycle, two carbon dioxide molecules are released, and three NADH and one FADH2 are typically produced. teachmephysiology.comlibretexts.orglumenlearning.com

Link to Oxidative Phosphorylation: The NADH and FADH2 generated during the TCA cycle are crucial for oxidative phosphorylation, where their high-energy electrons are passed down the electron transport chain to produce a significant amount of ATP. patsnap.comwikipedia.orgteachmephysiology.com

Fatty Acid Synthesis and Oxidation Pathways

Both Coenzyme A and Acyl Carrier Protein are indispensable for fatty acid metabolism, albeit in distinct roles. patsnap.com

Fatty Acid Oxidation (Beta-Oxidation): Coenzyme A is crucial for the breakdown of fatty acids. wikipedia.orgwikipedia.org Fatty acids are activated by attachment to CoA, forming acyl-CoAs. aklectures.comlibretexts.org These acyl-CoAs undergo a series of four reactions in the mitochondrial matrix, known as beta-oxidation, which progressively shortens the fatty acid chain by two carbon atoms in each cycle, releasing acetyl-CoA, NADH, and FADH2. aklectures.comlibretexts.orglibretexts.orgnih.gov The acetyl-CoA then enters the TCA cycle for further energy production. aklectures.comlibretexts.org

Fatty Acid Synthesis: Acyl Carrier Protein (ACP) plays a central role in fatty acid synthesis. wikipedia.orgpatsnap.com Unlike oxidation, which uses CoA, synthesis utilizes ACP as a flexible "swinging arm" to carry acyl intermediates between the active sites of the fatty acid synthase complex. wikipedia.org Malonyl-CoA, formed from acetyl-CoA, is a key precursor in this anabolic pathway. imrpress.comimrpress.com

Metabolism of Carbohydrates, Proteins, and Nucleic Acids

Coenzyme A and its derivatives are integral to the metabolism of all major macronutrients. wikipedia.orgpatsnap.comresearchgate.netnih.gov

Carbohydrate Metabolism: As mentioned, acetyl-CoA links glycolysis (carbohydrate breakdown) to the TCA cycle, serving as the entry point for carbon atoms derived from glucose. libretexts.orglumenlearning.comlibretexts.org

Protein Metabolism: Amino acid degradation pathways often lead to the formation of acetyl-CoA or other TCA cycle intermediates, directly linking protein catabolism to energy production via CoA. wikipedia.orgwikipedia.orgradiopaedia.orglibretexts.org Branched-chain amino acids, for instance, are converted into corresponding ketoacids that participate in the TCA cycle. imrpress.com

Nucleic Acid Metabolism: While the direct involvement of CoA and ACP in nucleic acid synthesis is less prominent than in other metabolic pathways, their central role in energy production and the synthesis of various precursors indirectly supports the high energy demands and building block requirements for nucleic acid metabolism.

Biosynthesis of Key Biomolecules: Cholesterol, Steroid Hormones, and Neurotransmitters

Acetyl-CoA, derived from pantothenic acid via CoA, is a fundamental building block for the biosynthesis of several critical biomolecules. patsnap.comoregonstate.edu

Cholesterol and Steroid Hormones: The synthesis of cholesterol begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, followed by the addition of a third acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). sigmaaldrich.comlibretexts.orgbyjus.comresearchgate.net HMG-CoA is then reduced to mevalonate, a rate-limiting step in cholesterol biosynthesis. sigmaaldrich.comlibretexts.orgbyjus.com Cholesterol, in turn, serves as a precursor for all steroid hormones. libretexts.orgbyjus.com

Neurotransmitters: Coenzyme A is essential for the synthesis of certain neurotransmitters, notably acetylcholine. patsnap.comresearchgate.netoregonstate.edu Acetylcholine is formed from choline (B1196258) and acetyl-CoA, with CoA providing the acetyl group.

Acyl Group Transfer and Protein Acylation Mechanisms

A core function of Coenzyme A and Acyl Carrier Protein is their ability to act as carriers for acyl groups. patsnap.comwikipedia.orgontosight.ai

Mechanism of Acyl Group Transfer: Both CoA and ACP possess a reactive thiol (-SH) group at the end of their phosphopantetheine moiety, which forms a high-energy thioester bond with carboxylic acids. patsnap.comatamanchemicals.comwikipedia.orgontosight.ai This thioester linkage makes the acyl group highly reactive and readily transferable to other molecules or substrates. patsnap.comatamanchemicals.com

Protein Acylation: Acyl-CoAs serve as donors for protein acylation, a crucial post-translational modification (PTM) where acyl groups are transferred to specific amino acid residues (e.g., lysine, N-terminal) on proteins. atamanchemicals.comimrpress.comimrpress.com This process is catalyzed by acyltransferases. imrpress.comimrpress.com Protein acylation, including acetylation (from acetyl-CoA) and palmitoylation, can significantly alter protein structure, function, localization, and interactions, playing roles in gene expression regulation, chromatin organization, metabolism, and immune response. atamanchemicals.comimrpress.comimrpress.comimrpress.com

Role in Polyketide and Nonribosomal Peptide Synthesis through Phosphopantetheine Prosthetic Groups

Beyond their roles as free coenzymes, CoA and ACP also contribute their phosphopantetheine moiety as a prosthetic group to a variety of enzymes, particularly in the synthesis of complex natural products. wikipedia.orgwikipedia.orgnih.gov

Phosphopantetheine Arm: The 4'-phosphopantetheine (B1211885) moiety, derived from pantothenic acid, acts as a flexible "swinging arm" in large multi-enzyme complexes like polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). nih.gov

Polyketide and Nonribosomal Peptide Synthesis: In these biosynthetic pathways, the phosphopantetheine arm covalently attaches to acyl or peptidyl intermediates, physically carrying them between different catalytic domains of the enzyme complex. This allows for sequential reactions to occur efficiently without releasing the growing chain, facilitating the assembly of diverse and complex molecules. nih.gov This mechanism is crucial for the biosynthesis of many antibiotics, immunosuppressants, and other secondary metabolites.

Advanced Research Methodologies for Pantothenate Analysis and Investigation

Chromatographic Techniques for Pantothenate and Metabolite Quantification

Chromatographic methods are foundational in the analysis of pantothenate and its metabolites, providing robust separation before detection.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is widely employed for the quantitative determination of pantothenate, particularly calcium pantothenate, in commercial products, raw materials, and multivitamin preparations. nih.govnih.govnih.govnih.govwikipedia.orgfishersci.ca This technique offers a reliable and often faster alternative to microbiological assays. nih.govnih.gov

UV Detection: Ultraviolet (UV) detection is a common method in HPLC for pantothenate analysis, typically at wavelengths around 204 nm or 210 nm. nih.govnih.govnih.govnih.govwikipedia.orgfishersci.ca For instance, a fast and reliable HPLC method for calcium pantothenate in commercial products utilized a C18 column with a mobile phase of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) solution (pH 2.5), detecting at 204 nm. nih.govnih.gov Another method for simultaneous determination of calcium pantothenate and preservatives in topical cream used a Hypersil ODS column with a mobile phase of methanol (B129727) and phosphoric acid (pH 2.5), with UV detection at 214 nm. nih.gov While pantothenic acid itself does not possess a strong chromophore, making direct UV detection challenging in highly complex matrices, careful manual integration can still enable quantification. nih.gov

Fluorescence Detection: Fluorescence detection in HPLC often requires post-column derivatization because pantothenic acid does not naturally fluoresce. This involves chemically modifying the analyte after chromatographic separation to produce a fluorescent compound. For example, methods have been reported where beta-alanine, formed by the hot alkaline hydrolysis of pantothenic acid, reacts with orthophthaldialdehyde in the presence of 3-mercaptopropionic acid to form a fluorescent 1-alkylthio-2-alkylisoindole. nih.govnih.gov This approach allows for the determination of free and bound pantothenic acid in various foodstuffs with good recovery rates (96-101%) and a low detection limit (0.65 µg/g). nih.govnih.gov

Table 1: Representative HPLC Parameters for Pantothenate Analysis

| Parameter | UV Detection Example nih.govnih.gov | UV Detection Example nih.gov | Fluorescence Detection Example nih.govnih.gov |

| Analyte | Calcium Pantothenate | Calcium Pantothenate | Free and Bound Pantothenic Acid |

| Column | C18 | Hypersil ODS (250 mm x 4.6 mm, 5 µm) | Reverse Phase |

| Mobile Phase | Acetonitrile / Potassium Dihydrogen Phosphate (pH 2.5) | Methanol / Phosphoric Acid (pH 2.5, 65:35 v/v) | Not explicitly detailed, but involves post-column derivatization |

| Flow Rate | 1.0 mL/min | 0.7 mL/min | Not specified |

| Detection Wavelength | 204 nm | 214 nm | Fluorimetry (after derivatization) |

| Retention Time | 5.3 min (Calcium Pantothenate), 6.5 min (Ampicillin IS) | 12 min (analysis time) | Good resolution of pantothenic acid peak |

| Recovery Rate | >98.96% | Validated according to ICH guidelines | 96-101% |

| RSD (Repeatability) | 0.1-0.9% (inter-day), 0.1-0.7% (intra-day) | Not explicitly detailed | <8% |

| Detection Limit | Not explicitly detailed | Not explicitly detailed | 0.65 µg/g |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is considered a "gold standard" technique for pantothenate analysis due to its exceptional sensitivity and selectivity, especially when dealing with complex sample matrices such as biological fluids and dietary supplements. nih.govuni.lumetabolomicsworkbench.orgnih.govdsmz.dewikipedia.orgwikipedia.orginvivochem.com This method overcomes the limitations of optical detectors, as pantothenic acid does not possess a strong chromophore or emit fluorescence directly. nih.gov

LC-MS/MS utilizes tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) mode, which significantly enhances specificity by monitoring specific precursor-to-product ion transitions, thereby eliminating interferences from the sample matrix. nih.govuni.lumetabolomicsworkbench.orgwikipedia.orginvivochem.com This is particularly advantageous for quantifying pantothenate in challenging samples like infant dairy products, where high protein content can cause matrix interference. metabolomicsworkbench.orginvivochem.com

Research has shown that LC-MS/MS methods can accurately determine pantothenic acid content in a short time, providing efficiency improvements over classical microbiological methods and enhanced robustness compared to HPLC-UV/DAD methods. metabolomicsworkbench.orginvivochem.com For instance, a method for pantothenic acid in infant dairy products achieved a limit of detection (LOD) of 0.01 µg/L and a limit of quantification (LOQ) of 0.03 µg/L, representing sample concentrations of 0.5 µg/kg and 1.5 µg/kg, respectively. metabolomicsworkbench.org Another study highlighted improvements in LC-MS/MS analysis of B-group vitamins, including pantothenic acid, using MaxPeak High Performance Surface (HPS) technology, which mitigated analyte interactions with metal surfaces, leading to higher responses and improved limits of quantification (3-10 times improvement). uni.lu

Table 2: LC-MS/MS Performance for Pantothenic Acid Quantification

| Parameter | Performance metabolomicsworkbench.orginvivochem.com | Performance with HPS Technology uni.lu |

| Analyte | Pantothenic Acid | Pantothenic Acid and other B-vitamins |

| Sample Matrix | Infant Dairy Products | Multivitamin Dietary Supplements, Human Serum |

| Detection Mode | MRM (220.07 → 89.98 for quantitative) | MRM (specific transitions optimized) |

| Mobile Phase | Not explicitly detailed, but typically involves formic acid nih.gov | 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) nih.gov |

| Column | Not explicitly detailed | Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.7 µm) nih.govuni.lu |

| LOD | 0.01 µg/L (sample concentration 0.5 µg/kg) | Significant improvement (3-10 times) |

| LOQ | 0.03 µg/L (sample concentration 1.5 µg/kg) | Significant improvement (3-10 times) |

| Recovery Rate | 89.5-93.5% (for spiked infant formula milk powder) | Not explicitly detailed, but higher accuracy reported |

| RSD (Precision) | 1.0% | Enhanced robustness and precision |

LC-MS/MS methods have also been developed for the simultaneous quantification of CoA biosynthetic intermediates, including pantothenate and dephospho-CoA, in biological samples. wikipedia.org These methods often utilize negative mode MRM for pantothenate detection to achieve greater sensitivity. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, particularly for volatile and semi-volatile compounds. For the analysis of pantothenic acid, which is a polar and non-volatile molecule, derivatization is typically required to convert it into a more volatile form suitable for GC separation. wikipedia.orgatamankimya.comdsmz.dethegoodscentscompany.com Common derivatization reagents include silylation agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or BSTFA. dsmz.de

GC-MS approaches are valuable in metabolomics studies, allowing for the identification and quantification of various metabolites, including pantothenic acid, within complex biological systems. dsmz.denih.govnih.govnih.gov For instance, a selective and sensitive single-ion monitoring (SIM) GC-MS method was developed for energy metabolites, revealing elevated concentrations of pantothenic acid in the liver tissue and serum of high-fat diet-fed obese mice. dsmz.denih.gov This method provided insights into metabolic effects, indicating a potential downregulation of CoA synthesis from pantothenate in such conditions. dsmz.denih.gov Despite the need for derivatization, GC-MS offers high specificity, sensitivity, and reproducibility, making it a suitable tool for targeted analysis of low molecular weight metabolites. thegoodscentscompany.com

Immunological Assays for Pantothenate Quantification (e.g., ELISA)

Immunological assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer an alternative to traditional microbiological methods for pantothenate analysis, particularly in food and pharmaceutical products, and biological fluids. wikipedia.orgatamankimya.comlipidmaps.orgfishersci.cametabolomicsworkbench.orgbmrb.io The principle involves the use of antibodies that specifically bind to pantothenic acid.

However, pantothenic acid is not inherently immunogenic, meaning it cannot directly elicit an immune response to produce antibodies. Therefore, for immunological assays, pantothenic acid typically needs to be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin (BSA) or thyroglobulin) to act as a hapten and induce antibody production. wikipedia.orgatamankimya.comfishersci.ca

An indirect competitive ELISA (ic-ELISA) has been established for the determination of pantothenic acid, demonstrating a limit of detection (LOD) of 32.22 ng/mL and a linear range of 64.44-628.84 ng/mL. lipidmaps.org This method showed good average recoveries (88.60-110.11%) in fortified samples and a strong correlation with LC-MS/MS results. lipidmaps.org Immunological assays provide a rapid and reliable detection method, suitable for quality control in various matrices like B-complex vitamin tablets, energy drinks, and infant milk powder. lipidmaps.orgbmrb.io Despite their advantages in speed, some immunological assays may lack the sensitivity of LC-MS/MS and often require non-commercially available antisera. wikipedia.orgatamankimya.com

Table 3: Performance Characteristics of Immunological Assays for Pantothenic Acid

| Assay Type | Analyte | Sample Matrix | Limit of Detection (LOD) | Linear Range | Average Recovery (%) | Correlation with LC-MS/MS |

| Indirect Competitive ELISA (ic-ELISA) lipidmaps.org | Pantothenic Acid | Fortified samples (e.g., B-complex Vitamin tablets, energy drink, infant milk powder) | 32.22 ng/mL | 64.44-628.84 ng/mL | 88.60-110.11 | Good correlation |

| ELISA (General) metabolomicsworkbench.org | Human Pantothenate Kinase 4 | Tissue homogenates or other biological fluids | 0.156-10 ng/mL | Not specified | Not specified | Not specified |

Microbiological Assays for Pantothenate Bioavailability and Activity in Research Models

Microbiological assays have historically been, and in some contexts remain, the most practical method for measuring pantothenic acid content, particularly for total pantothenic acid in food, blood, and urine. nih.govnih.govnih.govinvivochem.comatamankimya.comuni.lumetabolomicsworkbench.orgmetabolomicsworkbench.org The principle of these assays relies on the growth of a specific microorganism that requires pantothenic acid for its proliferation. The extent of microbial growth is directly proportional to the amount of pantothenate present in the sample.

Lactobacillus plantarum ATCC 8014 is a commonly used test organism for the microbiological assay of pantothenic acid and its salts. atamankimya.comuni.lunih.govuni.lu The assay involves preparing a basal medium that contains all necessary growth nutrients for L. plantarum except pantothenate. The sample, often requiring an initial hydrolysis step to release bound pantothenate (e.g., from coenzyme A) into its free form, is then added to the medium. nih.govnih.govuni.lumetabolomicsworkbench.org The mixture is inoculated with the microorganism and incubated, typically at 30-37°C for 18-24 hours. uni.lunih.gov The growth response is then quantitatively compared to that of known standard solutions of calcium pantothenate. uni.lu

These assays are valuable for assessing the bioavailability and activity of pantothenate in various research models and food products. atamankimya.comuni.lumetabolomicsworkbench.org For instance, the United States Pharmacopeia (USP) historically described microbiological methods for calcium pantothenate. nih.govnih.govnih.gov While highly sensitive to the biologically active form of pantothenate, the main disadvantages of microbiological assays include their long preparation and incubation times (up to 36 hours for complete pre-treatment) and a potential for unreliable values if not meticulously performed. nih.govnih.govinvivochem.com Despite these drawbacks, they continue to provide important information, especially when considering the total pantothenic acid content, including bound forms, in complex matrices. metabolomicsworkbench.org

Spectroscopic and Optical Techniques for Biochemical Characterization

Spectroscopic and optical techniques play a vital role in the biochemical characterization of sodium pantothenate, offering insights into its structure, purity, and interactions.

UV-Vis Spectroscopy: UV-Visible (UV-Vis) spectrophotometry can be used for the quantitative analysis of calcium pantothenate in bulk and pharmaceutical dosage forms. A validated UV-Vis method for calcium pantothenate identified an absorption maximum (λmax) at 212 nm when using a methanol and water (1:1) solvent system. This method demonstrated good linearity, precision, and accuracy, with recoveries within 100±2%, and confirmed specificity by showing no interference from excipients.

Mass Spectrometry (MS): While often coupled with chromatography (as in LC-MS/MS and GC-MS), mass spectrometry itself is a fundamental spectroscopic technique that provides information about the mass-to-charge ratio of ions, enabling the identification and characterization of compounds. Electrospray ionization (ESI) coupled with mass spectrometry and infrared multiple photon dissociation (IRMPD) spectroscopy has been used to study the molecular properties of bare and microhydrated pantothenic acid-calcium complexes in the gas phase. This approach provides molecular insights into metal-ion binding motifs to physiologically important molecules, revealing structural features like deprotonation sites and coordination spheres with metal ions.

Applications and Future Directions in Pantothenate Research

Development of Novel Antimicrobial Agents Targeting CoA Biosynthesis Pathways in Pathogenic Microorganisms

The CoA biosynthesis pathway is a promising target for antimicrobial drug development due to its essentiality for microbial viability and notable differences between microbial and mammalian enzymes. oup.comasm.orgnih.gov

Pantothenate kinase (PanK) catalyzes the initial, rate-limiting step in CoA biosynthesis: the phosphorylation of pantothenate to 4′-phosphopantothenate. oup.comasm.orgwikipedia.org This enzyme is a primary target for inhibition strategies. Analogues of pantothenic acid, such as pantothenamides, have demonstrated antimicrobial effects by inhibiting pantothenate utilization. oup.comfrontiersin.organl.govrsc.org For instance, N-pentylpantothenamide (N5-Pan) is converted by bacterial PanK, phosphopantetheine adenylyltransferase (PPAT), and dephospho-CoA kinase (DPCK) into an ethyldethia-CoA analogue, which then inhibits CoA-utilizing enzymes, thereby suppressing fatty acid synthesis. oup.comrsc.org

Other essential enzymes in the CoA biosynthesis pathway, such as phosphopantetheine adenylyltransferase (PPAT) and dephospho-CoA kinase (DPCK), have also been explored as potential targets. frontiersin.org The pathway from pantothenate to CoA is essential for the viability of many bacteria, including Escherichia coli and Mycobacterium tuberculosis, as most bacteria cannot utilize exogenous CoA or its phosphorylated intermediates. oup.com

Significant differences exist between bacterial and human CoA biosynthesis pathways, providing opportunities for selective inhibition. asm.orgnih.gov The CoA biosynthesis pathway is universally conserved across animals, plants, and microorganisms. oup.com However, the enzymes involved exhibit structural and mechanistic divergences.

Three distinct types of PanK have been identified:

Type I PanK: Found in many bacterial species, including Escherichia coli (encoded by coaA). asm.orgnih.govwikipedia.org

Type II PanK: Primarily found in eukaryotes, but also in some bacteria like Staphylococcus aureus. asm.orgnih.govwikipedia.org

Type III PanK: Found exclusively in bacteria, such as Bacillus anthracis (encoded by coaX) and Pseudomonas aeruginosa. asm.orgwikipedia.organl.govresearchgate.netasm.org

A key distinction lies in their regulation: Type I and Type II PanKs are typically subject to feedback inhibition by CoA and its derivatives, whereas Type III PanKs are generally insensitive to CoA feedback inhibition, with some exceptions like Thermotoga maritima PanK. researchgate.netasm.orgnih.govportlandpress.com Structural comparisons between Staphylococcus aureus Type II PanK and Pseudomonas aeruginosa Type III PanK reveal dramatic differences in their pantothenate and ATP-binding pockets, suggesting distinct biochemical properties that can be exploited for inhibitor design. oup.comanl.gov

Mammals typically harbor multiple PanK isoforms (e.g., PanK1, PanK2, PanK3, PanK4 in humans) expressed from different genes and localized in various cellular compartments. wikipedia.orgplos.org In contrast, most bacteria and Saccharomyces cerevisiae contain a single PanK. plos.org Furthermore, while the first two enzymes of the CoA pathway are present in all eukaryotes, they are often fused in many bacteria and archaea. nih.gov In mammals, the last two enzymes, PPAT and DPCK, are part of a single bifunctional enzyme called CoA synthase (CoAsy), a fusion event not observed in plants, fungi, or prokaryotes. nih.govmdpi.com

These differences are summarized in the table below:

| Enzyme Type | Organism Distribution | CoA Feedback Inhibition | Notes |

| Type I PanK | Many bacteria (E. coli) | Yes researchgate.netasm.orgnih.gov | Encoded by coaA asm.orgnih.govwikipedia.org |

| Type II PanK | Eukaryotes, some bacteria (S. aureus) | Yes (generally), S. aureus is an exception researchgate.netnih.gov | Eukaryotic isoforms (e.g., PanK1-4) wikipedia.org |

| Type III PanK | Bacteria only (B. anthracis, P. aeruginosa) | No (generally), T. maritima is an exception researchgate.netasm.orgnih.gov | Encoded by coaX asm.orgwikipedia.orgasm.org |

| PPCS/PPCDC | Many bacteria | N/A | Often a bifunctional enzyme (CoaBC) mdpi.com |

| PPAT/DPCK | Mammals | N/A | Fused into a bifunctional CoA synthase (CoAsy) nih.govmdpi.com |

Genetic studies have validated the essentiality of CoA biosynthesis pathway enzymes in various microbial pathogens. For instance, in Escherichia coli, all four genes encoding the enzymes that convert pantothenate to CoA have been shown to be essential for viability. oup.com Similarly, the CoA biosynthesis pathway is essential for Mycobacterium tuberculosis. oup.com

In Bacillus anthracis, the Type III pantothenate kinase (PanKBa, encoded by coaX) has been demonstrated to be an essential enzyme, validating it as a novel antimicrobial target. asm.orgasm.orgnih.gov Studies using conditional coaX mutants confirmed its essentiality by analyzing growth characteristics. asm.orgnih.gov While coaA (encoding Type I PanK) is essential for M. tuberculosis survival, a deletion mutant of coaX in M. tuberculosis showed no growth defects, ruling out its essentiality in this specific organism. asm.org

Genetic footprinting experiments in E. coli indicate that all five biosynthetic genes involved in CoA biosynthesis from pantothenate are essential. nih.gov However, in some organisms, pantothenate biosynthetic genes can be dispensable if a pantothenate permease is expressed, allowing the uptake of exogenous vitamin. nih.gov

Metabolic Engineering for Enhanced Microbial Production of Pantothenate and Its Derivatives

Metabolic engineering offers a promising strategy for the sustainable and green production of D-pantothenic acid (vitamin B5) and its derivatives using microbial cell factories. frontiersin.orgresearchgate.netmdpi.com This approach aims to replace traditional chemical synthesis methods, which often involve toxic chemicals and generate pollution. researchgate.net

Microorganisms like Escherichia coli, Bacillus subtilis, Corynebacterium glutamicum, and Saccharomyces cerevisiae have been engineered for enhanced pantothenate production. researchgate.netmdpi.comresearchgate.netacs.orggoogle.com Strategies include:

Gene Editing and Overexpression: Modifying genes involved in pantothenate biosynthesis, such as acetohydroxy acid synthase II, pantothenate synthetase (panC), 3-methyl-2-oxobutanoate (B1236294) hydroxymethyltransferase (panB), 2-dehydropantoate (B1214580) 2-reductase, and ketol-acid reductoisomerase. researchgate.net Overexpression of panC and panB from Corynebacterium glutamicum in E. coli has increased D-pantothenic acid production. researchgate.net

Alleviating Feedback Inhibition: Addressing feedback inhibition by CoA, which typically regulates Type I and Type II PanKs, is crucial for high-titer production. asm.org Utilizing CoA-insensitive Type III PanK from thermophilic bacteria like Thermus thermophilus in in vitro pathways can overcome this obstacle. asm.org

Pathway Optimization: Optimizing fermentation media, pyruvate (B1213749) pools, and balancing cofactor utilization (e.g., NADPH supply by enhancing the pentose (B10789219) phosphate (B84403) pathway and knocking down NADPH depletion pathways). rsc.org

Protein Engineering: Rational protein engineering of enzymes like pantothenate synthase (PS) to improve catalytic activities towards specific precursors, such as 3-aminopropanol for D-panthenol production. rsc.org

Examples of Microbial Production Achievements:

| Microorganism | Target Product | Key Engineering Strategies | Highest Titer Achieved | Reference |

| Escherichia coli | D-pantothenic acid | Gene editing, mutagenesis of pantothenate kinase, overexpression of panC and panB | 28.45 g/L (fed-batch) researchgate.net | researchgate.net |

| Escherichia coli | D-pantothenic acid | Overexpression of ppnk, deletion of byproduct biosynthesis genes | 68.3 g/L (yield 0.36 g/g glucose) mdpi.com | mdpi.com |

| Escherichia coli | D-pantothenol | Pathway confirmation, medium/pyruvate optimization, PS protein engineering, NADPH supply enhancement | 13.2 g/L (fed-batch) rsc.org | rsc.org |

| Saccharomyces cerevisiae | D-pantothenic acid | Screening of key genes, copy number adjustment, bypass gene knockout, NADPH balancing, GAL inducible system regulation | 4.1 g/L (fed-batch) acs.org | acs.orgnih.gov |

| Bacillus megaterium | D-pantothenic acid | Overexpression of pantothenate synthetase | ~45.56 g/L (fed-batch) mdpi.com | mdpi.com |

Investigating Pantothenate's Role in Specific Cellular and Organismal Processes (Non-Clinical Models)

Beyond its role as a CoA precursor, pantothenate's involvement in specific cellular and organismal processes is a subject of ongoing research, particularly in non-clinical animal models.

Pantothenic acid is integral to cellular energy metabolism primarily through its role in the synthesis of Coenzyme A (CoA) and acyl carrier protein (ACP). frontiersin.orgmetabolics.comwikivet.net CoA is critical for burning fats and carbohydrates, participating in the tricarboxylic acid (TCA) cycle and fatty acid metabolism. metabolics.comwikivet.netdsm.com ACP is essential for fatty acid synthesis. frontiersin.orgmetabolics.com

In animal models, pantothenic acid deficiency has been linked to impaired adrenocortical function. metabolics.com CoA is required for the production of adrenal hormones, including cortisol. metabolics.com Studies indicate that vitamin B5's protective and regenerative effects on the gastrointestinal tract in animal models may involve supporting beneficial gut microbiota, increasing antioxidant defenses, and impacting gut epithelial barrier integrity, in addition to its direct participation in cellular metabolism and ATP synthesis. frontiersin.orgnih.gov

Furthermore, CoA plays a key role in lipid metabolism, especially fatty acid oxidation. dsm.commdpi.com Research has explored whether supplementation with CoA or its precursor, pantethine, could reduce circulating lipid levels. mdpi.com The acyl-CoA thioesterase enzymes, which hydrolyze acyl-CoA thioester compounds, are crucial in lipid metabolism by maintaining cellular levels and proper ratios of free and activated fatty acids, as well as CoASH. nih.gov These enzymes are found in various subcellular locations, including peroxisomes and mitochondria, where they are thought to play a major role in fatty acid degradation via β-oxidation, which provides energy through the citric acid cycle. nih.gov

Conclusion and Emerging Research Frontiers

Summary of Key Research Findings in Sodium Pantothenate Biochemistry

Sodium pantothenate, the sodium salt of pantothenic acid (Vitamin B5), is a pivotal molecule in cellular metabolism, primarily serving as the precursor for the biosynthesis of Coenzyme A (CoA). patsnap.comnih.govdrugbank.com Research has firmly established that pantothenate is essential for all forms of life. oregonstate.edu The conversion of pantothenate to CoA is a five-step enzymatic process, with the initial phosphorylation of pantothenate by the enzyme pantothenate kinase (PanK) being the rate-limiting and a key regulatory step. nih.govwikipedia.orgasm.org This pathway is critical for a vast array of biochemical reactions, including the synthesis and degradation of fatty acids, the operation of the citric acid cycle, and the synthesis of essential molecules like phospholipids (B1166683) and certain amino acids. nih.govasm.org

Key findings in the biochemistry of sodium pantothenate revolve around its transport and intracellular conversion:

Cellular Uptake: The uptake of pantothenate into cells is an active process, primarily mediated by a sodium-dependent multivitamin transporter (SMVT). nih.govresearchgate.netresearchgate.net Studies in rat liver cells have shown a 1:1 cotransport of sodium and pantothenate, highlighting the specificity of this carrier system. nih.gov

Coenzyme A Biosynthesis: Once inside the cell, pantothenate is phosphorylated to 4'-phosphopantothenate by PanK. wikipedia.orgwikipedia.org This is the committed step in the CoA biosynthetic pathway. wikipedia.org Subsequent enzymatic reactions lead to the formation of CoA, an essential cofactor for over 70 enzymatic pathways. eujournal.org

Regulation of CoA Levels: The intracellular concentration of CoA is tightly regulated, primarily through feedback inhibition of PanK by CoA and its thioesters, such as acetyl-CoA. wikipedia.orgnih.gov This regulation is crucial for maintaining metabolic homeostasis. Different isoforms of PanK exhibit varying sensitivities to this feedback inhibition. wikipedia.org

The following table summarizes the key enzymes involved in the initial stages of CoA biosynthesis from pantothenate:

| Enzyme | Gene (Human) | Function | Regulatory Mechanism |

| Pantothenate Kinase (PanK) | PANK1, PANK2, PANK3, PANK4 | Phosphorylates pantothenate to 4'-phosphopantothenate. wikipedia.org | Feedback inhibition by Coenzyme A and its thioesters (e.g., acetyl-CoA). wikipedia.orgnih.gov |

| Phosphopantothenoylcysteine Synthetase (PPCS) | COASY | Adds a cysteine molecule to 4'-phosphopantothenate. oup.com | - |

| Phosphopantothenoylcysteine Decarboxylase (PPCDC) | COASY | Decarboxylates 4'-phospho-N-pantothenoylcysteine to form 4′-phosphopantetheine. oup.com | - |

Unexplored Areas and Research Challenges in Pantothenate Metabolism and Function

Despite our understanding of the central role of pantothenate in metabolism, several areas remain underexplored, presenting significant research challenges.

Tissue-Specific Regulation of CoA Biosynthesis: While the general pathway of CoA synthesis is well-documented, the tissue-specific regulation and the distinct roles of different PanK isoforms are not fully understood. nih.gov For instance, the reasons behind the specific neurological manifestations in Pantothenate Kinase-Associated Neurodegeneration (PKAN), a disorder caused by mutations in the PANK2 gene, remain a critical question. oregonstate.edunih.gov It is unclear why defects in a ubiquitous metabolic pathway lead to iron accumulation and neurodegeneration primarily in the brain. nih.govresearchgate.net

Non-Canonical Functions of Pantothenate and its Derivatives: The focus of research has predominantly been on the role of pantothenate as a CoA precursor. However, potential non-canonical functions of pantothenate and its intermediates, independent of CoA, are largely unexplored. Recent research has hinted at unique, non-metabolic roles for enzymes and metabolites within the CoA pathway, opening a new field of investigation. eujournal.org

Pantothenate Transport Mechanisms in Different Tissues and Organisms: While the sodium-dependent multivitamin transporter is a key player, the existence and roles of other pantothenate transporters in various tissues and organisms, particularly in pathogenic microbes, require further investigation. nih.gov Understanding these transport mechanisms could provide novel targets for therapeutic intervention.

Interactions with Other Metabolic Pathways: The CoA biosynthetic pathway is interconnected with other vitamin-associated pathways, such as those for thiamine (B1217682) and folic acid. nih.govasm.org The intricate details of these metabolic networks and how they are coordinated are not fully elucidated.

A significant challenge in pantothenate research is the ubiquitous nature of the vitamin, which makes inducing a dietary deficiency in humans for experimental purposes difficult. eujournal.org This complicates studies on the precise physiological roles of pantothenate beyond its function in CoA synthesis.

Interdisciplinary Approaches to Advance Pantothenate Research

Addressing the existing gaps in our knowledge of pantothenate metabolism and function will necessitate a multifaceted and interdisciplinary approach.

Systems Biology and Metabolomics: Integrating high-throughput technologies like metabolomics and proteomics can provide a comprehensive view of the metabolic consequences of altered pantothenate levels or CoA synthesis. This approach can help in identifying novel biomarkers and understanding the systemic effects of defects in this pathway.

Advanced Imaging Techniques: The use of advanced imaging techniques, such as positron emission tomography (PET) with labeled pantothenate analogs, could enable the in vivo visualization and quantification of pantothenate uptake and metabolism in different tissues. This would be particularly valuable for studying conditions like PKAN.

Structural Biology and Computational Modeling: Elucidating the high-resolution structures of the enzymes and transporters involved in pantothenate metabolism can provide crucial insights into their mechanisms of action and regulation. mdpi.com Computational modeling can then be used to simulate these processes and predict the effects of mutations or inhibitors, aiding in drug design.

Genetics and Personalized Medicine: The study of genetic variations in the genes encoding for pantothenate transporters and CoA biosynthetic enzymes in the general population and in patients with metabolic disorders can shed light on individual differences in pantothenate requirements and susceptibility to disease. nih.gov This knowledge can pave the way for personalized therapeutic strategies, as demonstrated by studies on patient-derived cellular models for PKAN. nih.govresearchgate.net

Microbiology and Infectious Disease Research: The differences in the CoA biosynthetic pathways between mammals and pathogenic microorganisms present an opportunity for the development of novel antimicrobial agents. nih.govoup.com An interdisciplinary approach combining microbiology, biochemistry, and medicinal chemistry is essential for identifying and validating new drug targets within this pathway.

The following table outlines potential interdisciplinary research directions:

| Research Area | Key Questions | Potential Methodologies |

| Neurobiology | Why does PANK2 deficiency specifically affect the brain? What is the link between CoA metabolism and iron homeostasis in neurons? | Patient-derived iPSC models of neurons, advanced neuroimaging, spatial metabolomics. |

| Pharmacology | Can we develop specific inhibitors or activators of PanK isoforms? How can we improve the delivery of pantothenate or its analogs to target tissues? | High-throughput screening of small molecules, structure-based drug design, development of novel drug delivery systems. mdpi.com |

| Nutritional Science | What are the optimal pantothenate requirements for different populations and life stages? How does the gut microbiome contribute to pantothenate status? | Human intervention studies, stable isotope tracing, metagenomic analysis of the gut microbiome. |

By fostering collaboration across these diverse scientific disciplines, the research community can unravel the remaining mysteries of sodium pantothenate and leverage this knowledge for the development of new therapeutic strategies for a range of human diseases.

Q & A

Q. How can sodium pantothenate and its metabolites be accurately quantified in biological samples?

To quantify sodium pantothenate and related metabolites (e.g., Coenzyme A), researchers employ liquid chromatography-mass spectrometry (LC-MS) with calibration curves and quality control protocols. Calibration standards with known concentrations are used to establish linearity, while intra- and inter-day precision is validated via quality control samples at varying concentrations . Data analysis involves peak integration, noise reduction, and normalization against internal standards. This method ensures sensitivity down to micromolar ranges, critical for studying cellular pantothenate kinetics .

Q. What molecular mechanisms facilitate sodium pantothenate uptake in mammalian cells?

Sodium-dependent multivitamin transporter (SMVT) mediates the uptake of sodium pantothenate in mammalian cells. Functional studies using cloned SMVT cDNA in HeLa cells revealed a Michaelis-Menten constant (Kt) of 4.9 ± 1.1 µM for pantothenate transport, with competitive inhibition by lipoate (Ki ≈ 5 µM) . Northern blot analysis confirmed SMVT’s ubiquitous expression across tissues, supporting its role in systemic vitamin distribution .

Q. What experimental models are used to study sodium pantothenate’s role in wound healing?

In vitro scratch assays using human dermal fibroblasts are standardized to assess proliferation. At 20 µg/mL, sodium pantothenate enhances fibroblast migration and upregulates genes like IL-6, IL-8, and HMOX-1, validated via qPCR and immunoblotting . Free radical suppression assays further link pantothenate to redox modulation, a key mechanism in tissue repair .

Advanced Research Questions

Q. How do pantothenate synthetase kinetics vary between bacterial and archaeal lineages?

Pantothenate synthetase (PanS) in Mycobacterium tuberculosis follows a Bi Uni Uni Bi Ping Pong mechanism, with kcat = 3.4 s<sup>-1</sup> and Km values of 0.13 mM (D-pantoate) and 2.6 mM (ATP) . Archaeal PanS, however, evolved independently via horizontal gene transfer from thermophilic bacteria, lacking structural homology to bacterial/eukaryotic enzymes . Phylogenetic profiling highlights convergent evolution in phosphopantothenate synthesis pathways across domains .

Q. What structural insights guide the design of pantothenate synthetase inhibitors for pathogens like H. pylori?

While M. tuberculosis PanS structures are well-characterized, H. pylori lacks resolved crystal structures, complicating inhibitor design. Homology modeling using M. tuberculosis templates, combined with virtual screening of compound libraries, identifies potential allosteric sites. Experimental validation via kinetic assays (e.g., dead-end inhibition studies) and <sup>31</sup>P NMR to track pantoyl adenylate intermediates is critical .

Q. How does sodium pantothenate metabolism contribute to pantothenate kinase-associated neurodegeneration (PKAN)?

PKAN arises from mutations in PANK2, disrupting CoA biosynthesis. Patients with truncating mutations exhibit rapid-onset dystonia and MRI-defined "eye-of-the-tiger" basal ganglia lesions . In vitro assays using patient-derived cells show reduced pantothenate kinase activity, correlating with CoA depletion. Rescue experiments with 4′-phosphopantetheine (a CoA precursor) suggest therapeutic potential .

Q. Can sodium pantothenate transport be targeted to inhibit Plasmodium falciparum growth?

Plasmodium relies on PfPAT, a protozoan-specific pantothenate transporter, for erythrocytic development. Yeast complementation assays confirmed PfPAT’s functionality, while fenpropimorph (a fungicide) inhibits PfPAT with IC50 values comparable to antimalarials like chloroquine . Conditional knockdown studies in Plasmodium demonstrate PfPAT’s essentiality, validating it as a drug target .

Q. How do methodological discrepancies arise in comparative studies of CoA biosynthesis pathways?

Variations in enzyme recruitment (e.g., archaeal vs. bacterial PanS) and substrate specificity (e.g., Giardia’s reliance on CoA salvage pathways) complicate cross-species comparisons. Metabolomic profiling using <sup>13</sup>C-labeled precursors and RNAi knockdowns in model organisms (e.g., Arabidopsis) clarify pathway conservation .

Methodological Notes

- Contradictions in Evidence : While bacterial PanS mechanisms are well-defined , archaeal enzymes remain understudied, requiring phylogenomic approaches for pathway reconstruction .

- Data Gaps : Structural data for H. pylori PanS and Plasmodium CoA biosynthesis enzymes are limited, necessitating cryo-EM or crystallographic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。